Pde7-IN-3
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Overview
Description
PDE7-IN-3 is a compound known for its inhibitory activity against phosphodiesterase 7, an enzyme that specifically hydrolyzes cyclic-3’,5’-adenosine monophosphate into inactive noncyclic nucleotide 5’-adenosine monophosphate . This compound has shown potential in various therapeutic areas, including the treatment of inflammatory, neuropathic, visceral, and nociceptive pain .
Preparation Methods
The synthetic routes typically involve the use of heterocyclic compounds, such as thieno[3,2-d]pyrimidin-4(3H)-one derivatives . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
PDE7-IN-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In chemistry, it is used as a tool to study the role of phosphodiesterase 7 in various biochemical pathways . In biology, it has been shown to modulate immune cell activity, making it a potential candidate for the treatment of autoimmune diseases . In medicine, PDE7-IN-3 has demonstrated neuroprotective effects, making it a promising compound for the treatment of neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease . Additionally, it has applications in the study of inflammatory and respiratory diseases .
Mechanism of Action
The mechanism of action of PDE7-IN-3 involves the inhibition of phosphodiesterase 7, which leads to an increase in intracellular levels of cyclic-3’,5’-adenosine monophosphate . This elevation in cyclic-3’,5’-adenosine monophosphate levels results in the modulation of various signaling pathways, including those involved in immune cell activation and neurotransmission . The molecular targets of this compound include the active site of phosphodiesterase 7, where it binds and prevents the hydrolysis of cyclic-3’,5’-adenosine monophosphate .
Comparison with Similar Compounds
PDE7-IN-3 is unique in its selectivity for phosphodiesterase 7 compared to other phosphodiesterase inhibitors. Similar compounds include selective inhibitors of phosphodiesterase 4, phosphodiesterase 8, and dual inhibitors of phosphodiesterase 4 and phosphodiesterase 7 . These compounds differ in their selectivity and potency, with this compound showing high selectivity for phosphodiesterase 7 and potent inhibitory activity . The comparison highlights the uniqueness of this compound in its ability to selectively inhibit phosphodiesterase 7 without affecting other phosphodiesterase enzymes .
Properties
Molecular Formula |
C18H21ClN2O4 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
3-(8-chloro-2-oxospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-5-yl)oxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O4/c19-12-4-5-13(25-11-8-10(9-11)16(22)23)14-15(12)20-17(24)21-18(14)6-2-1-3-7-18/h4-5,10-11H,1-3,6-9H2,(H,22,23)(H2,20,21,24) |
InChI Key |
PFDYHSOOBQTYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CC(C4)C(=O)O |
Origin of Product |
United States |
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